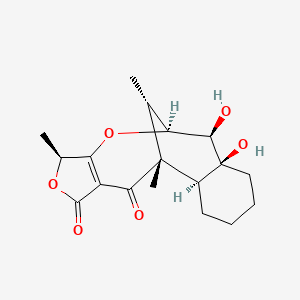

Dihydrotetrodecamycin

Description

Properties

Molecular Formula |

C18H24O6 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |

InChI |

InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3/t8-,9+,10+,12+,15-,17-,18+/m1/s1 |

InChI Key |

UMVGVJGZMKQXJC-YRWKBYQYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@H]([C@@]3(CCCC[C@H]3[C@@]1(C(=O)C4=C(O2)[C@@H](OC4=O)C)C)O)O |

Canonical SMILES |

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O |

Synonyms |

dihydrotetrodecamycin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Dihydrotetrodecamycin from Streptomyces nashvillensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of dihydrotetrodecamycin, a polyketide antibiotic produced by the bacterium Streptomyces nashvillensis. This compound was discovered alongside its more potent analog, tetrodecamycin, and has been a subject of interest due to its unique chemical structure and biological activity. This document details the fermentation process of Streptomyces nashvillensis MJ885-mF8, the multi-step purification protocol for this compound, and its physicochemical and biological properties. Furthermore, it delves into the proposed biosynthetic pathway, offering insights into the genetic and enzymatic machinery responsible for its synthesis. This guide is intended to be a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of clinically important antibiotics. Streptomyces nashvillensis is a soil-dwelling bacterium known to produce various secondary metabolites.[1] In 1995, researchers Tsuchida and colleagues reported the discovery of two new antimicrobial compounds, tetrodecamycin and this compound, from the fermentation broth of Streptomyces nashvillensis strain MJ885-mF8. While tetrodecamycin exhibited significant activity against the fish pathogen Pasteurella piscicida and some Gram-positive bacteria, this compound was found to be a weakly active analog.[1] This guide focuses on the technical aspects of the discovery and isolation of this compound.

Discovery and Initial Characterization

This compound was co-discovered with tetrodecamycin during a screening program for novel antibiotics effective against Pasteurella piscicida. The producing organism was identified as Streptomyces nashvillensis MJ885-mF8. Initial characterization revealed that both compounds belong to the tetronate family of antibiotics, characterized by a tetronic acid ring system.[2][3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄O₆ | [4] |

| Molecular Weight | 336.38 g/mol | [4] |

| Appearance | Crystalline solid (from methanol) | |

| Solubility | Soluble in methanol and chloroform | [5] |

| UV λmax (MeOH) | Not explicitly reported | |

| Optical Rotation | Not explicitly reported |

Table 1: Physicochemical Properties of this compound

Biological Activity

This compound has demonstrated significantly weaker antimicrobial activity compared to tetrodecamycin. The minimum inhibitory concentrations (MICs) for this compound against two strains of Pasteurella piscicida are provided in Table 2.

| Target Organism | MIC (µg/mL) | Reference |

| Pasteurella piscicida sp. 639 | 50 | [4] |

| Pasteurella piscicida sp. 6356 | 50 | [4] |

Table 2: Antimicrobial Activity of this compound

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces nashvillensis MJ885-mF8 and the subsequent isolation and purification of this compound, based on the available literature.

Fermentation of Streptomyces nashvillensis MJ885-mF8

A detailed protocol for the fermentation process is outlined below.

3.1.1. Microorganism

-

Streptomyces nashvillensis MJ885-mF8

3.1.2. Fermentation Medium

The precise composition of the fermentation medium used in the original discovery is not publicly available. However, a general-purpose medium for Streptomyces cultivation for secondary metabolite production is provided below as a representative example.

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 3.0 |

| pH | 7.2 |

Table 3: Representative Fermentation Medium for Streptomyces sp.

3.1.3. Fermentation Conditions

-

Culture Type: Submerged culture in shake flasks or fermenters.

-

Temperature: 28-30 °C.

-

Agitation: 200-250 rpm.

-

Aeration: Sufficient for aerobic growth.

-

Incubation Time: 4-7 days.

3.1.4. Fermentation Workflow

Caption: Workflow for the fermentation of Streptomyces nashvillensis MJ885-mF8.

Isolation and Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step chromatographic process.

3.2.1. Extraction

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 4.0.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Concentrate the ethyl acetate extract in vacuo to obtain a crude extract.

3.2.2. Chromatographic Purification

The purification process is a sequential combination of adsorption and silica gel chromatography.

Caption: Workflow for the isolation and purification of this compound.

3.2.2.1. Diaion HP-20 Column Chromatography

-

Stationary Phase: Diaion HP-20 resin.

-

Mobile Phase: Stepwise gradient of methanol in water.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto the Diaion HP-20 resin.

-

Wash the column with water to remove polar impurities.

-

Elute the column with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing this compound.

-

3.2.2.2. Silica Gel Column Chromatography

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Mobile Phase: A gradient of methanol in chloroform (e.g., 0-5% methanol).

-

Procedure:

-

Concentrate the pooled fractions from the Diaion HP-20 column.

-

Apply the concentrated sample to the silica gel column.

-

Elute the column with the chloroform-methanol gradient.

-

Collect fractions and monitor by TLC/HPLC.

-

Pool the fractions containing pure this compound.

-

3.2.3. Crystallization

-

Solvent: Methanol.

-

Procedure:

-

Concentrate the purified fractions containing this compound.

-

Dissolve the residue in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and dry in vacuo.

-

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including various one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques and was confirmed by X-ray crystallography.[5]

Spectroscopic Data

Biosynthesis of this compound

While the biosynthetic gene cluster for this compound in Streptomyces nashvillensis has not been explicitly characterized, studies on the biosynthesis of the related compound, 13-deoxytetrodecamycin, in Streptomyces sp. WAC04657 have identified the "ted" gene cluster.[2][6] This cluster is responsible for the production of several tetrodecamycin family members, including this compound.[6]

The proposed biosynthetic pathway involves a type I polyketide synthase (PKS) assembly line to construct the polyketide backbone. A key step in the formation of the decalin ring system is catalyzed by a flavin-dependent Diels-Alderase enzyme, TedJ, which facilitates a [4+2] cycloaddition.[7] Subsequent enzymatic modifications, including oxidation and cyclization, lead to the final structure of this compound.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

This compound, a co-metabolite of tetrodecamycin from Streptomyces nashvillensis MJ885-mF8, represents an interesting member of the tetronate family of natural products. Although its biological activity is modest compared to its analog, the study of its discovery, isolation, and biosynthesis provides valuable insights into the chemical diversity of Streptomyces and the intricate enzymatic pathways involved in the production of complex secondary metabolites. The detailed protocols and biosynthetic information presented in this guide serve as a foundational resource for further research into the tetrodecamycin family of antibiotics and the engineering of novel bioactive compounds.

References

- 1. rsc.org [rsc.org]

- 2. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05480J [pubs.rsc.org]

Physicochemical Properties of Dihydrotetrodecamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrodecamycin, a polyketide antibiotic, was first isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8.[1][2] Its structural elucidation has been accomplished through a combination of spectroscopic techniques and X-ray crystallography.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, presenting available quantitative data in a structured format, detailing relevant experimental methodologies, and illustrating key relationships to facilitate further research and development.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These parameters are essential for its characterization, formulation, and in the prediction of its pharmacokinetic and pharmacodynamic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₆ | [4] |

| Molecular Weight | 336.38 g/mol | [4] |

| Appearance | Greenish amorphous solid | [4] |

| Solubility | Soluble in methanol, DMF, and DMSO | [4] |

| Flash Point | 188.3°C | [4] |

| CAS Number | 166403-10-7 | [4] |

Experimental Protocols

The determination of the physicochemical properties of a natural product like this compound involves a suite of standard analytical techniques. Below are detailed methodologies for the key experiments typically employed for such characterization.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired. For ¹H NMR, typical parameters include a 30-degree pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used with proton decoupling.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) in Hz are measured from the ¹H NMR spectrum to determine the connectivity and stereochemistry of protons.

b) Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition, and to obtain structural information through fragmentation patterns.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. High-resolution mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is performed to confirm the elemental composition. Tandem MS (MS/MS) experiments are conducted by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the molecular formula. The fragmentation pattern is analyzed to deduce structural motifs within the molecule.

c) Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be prepared as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands (peaks) in the spectrum are correlated to specific functional groups based on their characteristic frequencies, intensities, and shapes.

d) UV-Visible (UV-Vis) Spectroscopy

-

Objective: To identify the presence of chromophores (light-absorbing groups) within the molecule.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm). A blank spectrum of the solvent is recorded and used for baseline correction.

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified. These values are characteristic of the electronic transitions within the molecule and can provide information about conjugated systems and other chromophores.

Physical Property Determination

a) Melting Point

-

Objective: To determine the temperature at which the solid compound transitions to a liquid.

-

Instrumentation: A melting point apparatus.

-

Procedure: A small amount of the finely powdered, dry sample is packed into a capillary tube. The tube is placed in the heating block of the melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

b) Solubility

-

Objective: To determine the solubility of the compound in various solvents.

-

Procedure (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of the dissolved compound in the supernatant or filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Logical Workflow for Physicochemical Characterization

The process of characterizing a novel natural product like this compound follows a logical progression of experiments. The workflow diagram below illustrates the typical sequence of analyses.

As no specific signaling pathways for this compound have been detailed in the provided search results, a diagram for this is not included. Further biological studies would be required to elucidate its mechanism of action and any associated signaling cascades.

References

- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomarmt.com [biomarmt.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Dihydrotetrodecamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrodecamycin is a naturally occurring polyketide antibiotic belonging to the tetronate family of secondary metabolites. First isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, this tetracyclic compound exhibits weak antimicrobial activity, particularly against Pasteurella piscicida.[1][2] Its intricate molecular architecture, characterized by a tetronate ring, a trans-fused decalin system, and a seven-membered oxygen heterocycle, has made it a subject of interest in natural product chemistry and drug discovery. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic and crystallographic data.

Chemical Structure

The molecular formula of this compound is C₁₈H₂₄O₆.[3] Its structure is defined by a complex tetracyclic framework. The core of the molecule consists of a trans-decalin ring system, which is fused to a seven-membered ether ring. This, in turn, is connected to a substituted tetronate ring.[3][4] The structure of this compound is closely related to that of the more potent antibiotic, tetrodecamycin, from which it differs by the saturation of an exocyclic methylene group on the tetronate moiety.[2]

The formal IUPAC name for this compound is [3S-(3R,5R,6S,6aR,10aR,11S,13R*)]-6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-3,11,13-trimethyl-5,11-methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione.[5]

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry

This compound possesses a complex stereochemical profile with six contiguous asymmetric centers, contributing to its unique three-dimensional shape.[3] The relative stereochemistry of the molecule was initially determined by X-ray crystallography.[2] Subsequent determination of the absolute configuration was achieved through the application of the modified Mosher's method.[2]

Based on the formal IUPAC name, the absolute configurations of the chiral centers are understood to be a mix of defined and relative stereochemistry. A definitive assignment of R/S notation for all stereocenters requires further analysis of the primary literature.

Quantitative Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in accessible sources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in accessible sources. |

Table 3: Mass Spectrometry and Other Physicochemical Data

| Parameter | Value |

| Molecular Formula | C₁₈H₂₄O₆ |

| Molecular Weight | 336.38 g/mol [3] |

| Mass Spectrum (m/z) | Data not available in accessible sources. |

| Optical Rotation | Data not available in accessible sources. |

| UV λmax | Data not available in accessible sources. |

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and structural determination of this compound. Detailed, step-by-step protocols are found within the primary scientific literature.

Isolation and Purification

This compound was first isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8. The general workflow for its purification involves:

-

Adsorption Chromatography: The fermentation broth is passed through a Diaion HP-20 resin column to adsorb the target compounds.

-

Elution: The resin is then washed with a series of solvents to elute the adsorbed compounds.

-

Silica Gel Column Chromatography: The crude extract is further purified by silica gel column chromatography using a gradient of organic solvents to separate this compound from other metabolites.

-

Crystallization: The purified compound is then crystallized to yield a solid material suitable for further analysis.

Diagram 1: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic and crystallographic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), were used to determine the planar structure and establish the connectivity of the atoms.

-

Mass Spectrometry: High-resolution mass spectrometry was employed to determine the molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on crystalline this compound to determine the relative stereochemistry of its chiral centers.[2]

-

Modified Mosher's Method: To establish the absolute configuration of the stereocenters, the modified Mosher's method was utilized. This chemical derivatization technique, followed by ¹H NMR analysis of the resulting diastereomeric esters, allows for the unambiguous assignment of the absolute stereochemistry.[2]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

The biosynthesis of the tetrodecamycin family of antibiotics, including this compound, is orchestrated by a Type I polyketide synthase (PKS) gene cluster.[6] The biosynthesis initiates with a glycerol-derived C₃ unit to form the characteristic tetronate ring. The polyketide backbone is assembled by the PKS modules. A key step in the formation of the decalin ring system is believed to be an intramolecular Diels-Alder reaction, catalyzed by a specific enzyme within the biosynthetic cluster.[4][6]

Diagram 2: Proposed biosynthetic pathway for this compound.

Putative Mechanism of Action

While this compound itself shows weak antimicrobial activity, the proposed mechanism of action for the more active members of the tetrodecamycin family, such as tetrodecamycin, is believed to involve covalent modification of a biological target. The exocyclic methylene group on the tetronate ring of tetrodecamycin acts as a Michael acceptor, making it susceptible to nucleophilic attack by residues such as cysteine in target proteins. This covalent modification would lead to the inactivation of the protein and subsequent antimicrobial effects. The absence of this exocyclic double bond in this compound likely accounts for its reduced bioactivity.

Conclusion

This compound is a structurally complex natural product with a well-defined tetracyclic framework and intricate stereochemistry. Its complete structural characterization has been achieved through a combination of advanced spectroscopic and crystallographic methods. While its biological activity is limited, it serves as an important member of the tetrodecamycin family for understanding the structure-activity relationships within this class of antibiotics. Further investigation into its biosynthetic pathway could open avenues for the engineered production of novel and more potent analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Tetrodecamycin Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrodecamycin family of antibiotics represents a class of structurally complex natural products with potent antimicrobial activity, notably against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These molecules are characterized by a unique tetracyclic scaffold, featuring a tetronate ring and a trans-decalin system.[1] Elucidating the biosynthetic pathway of tetrodecamycins is crucial for understanding their formation, enabling pathway engineering for the production of novel analogs with improved therapeutic properties, and for developing chemoenzymatic synthesis strategies. This technical guide provides an in-depth overview of the tetrodecamycin biosynthetic pathway, focusing on the genetic basis, enzymatic machinery, and experimental methodologies used in its characterization.

The Tetrodecamycin Biosynthetic Gene Cluster (ted)

The biosynthesis of tetrodecamycin and its congeners is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the ted cluster.[3][4] This cluster was first identified in Streptomyces sp. strain WAC04657, a producer of 13-deoxytetrodecamycin.[3][4] The core ted gene cluster is conserved across several Streptomyces species, including Streptomyces atroolivaceus ATCC 19725 and Streptomyces globisporus NRRL B-2293.[3][4]

The ted cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, formation of the characteristic tetronate ring, and a series of tailoring reactions to yield the final bioactive molecules. A summary of the genes and their putative functions within the ted cluster from Streptomyces sp. WAC04657 is presented in Table 1.

| Gene | Putative Function |

| tedS1-S4 | Type I Polyketide Synthases (PKS) |

| tedF1-F5 | Tetronate ring formation |

| tedJ | Diels-Alderase |

| tedH | Cytochrome P450 monooxygenase |

| tedT | Transporter |

| tedR | Regulatory protein |

| tedM | Methyltransferase |

| tedO | Oxidoreductase |

| tedK | Kinase |

| tedP | Phosphatase |

The Biosynthetic Pathway: From Precursors to Products

The biosynthesis of tetrodecamycins is a complex process that can be divided into three main stages: polyketide chain assembly, tetronate ring formation, and post-PKS tailoring modifications.

Polyketide Backbone Synthesis

The carbon skeleton of tetrodecamycin is assembled by a type I polyketide synthase (PKS) system, encoded by the tedS1-S4 genes.[4] This multienzyme complex catalyzes the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units to generate a linear polyketide chain. The modular nature of the PKS dictates the length and pattern of methylation along the backbone.

Tetronate Ring Formation

A defining feature of the tetrodecamycin family is the five-membered tetronate lactone ring. The formation of this moiety is proposed to involve a glycerol-derived C3 unit.[1] The genes tedF1-F5 are implicated in this process, which likely involves the activation and transfer of the C3 unit to the polyketide chain, followed by cyclization to form the tetronate ring.[4]

Post-PKS Tailoring and Cyclizations

Following the formation of the linear polyketide-tetronate intermediate, a series of intricate tailoring and cyclization reactions occur to construct the final tetracyclic architecture. These steps are crucial for the bioactivity of the tetrodecamycin antibiotics.

-

Diels-Alder Cycloaddition: A key step in the pathway is an intramolecular [4+2] cycloaddition reaction that forms the trans-decalin ring system. This reaction is catalyzed by the enzyme TedJ, which has been identified and characterized as a natural Diels-Alderase.[1] The enzymatic nature of this cycloaddition ensures high stereoselectivity, which is challenging to achieve through traditional chemical synthesis.

-

Oxidative Modifications: The cytochrome P450 monooxygenase, TedH, is responsible for several oxidative modifications of the polyketide backbone. These include epoxidation, the formation of an ether bridge, and hydroxylation at the C-13 position in the case of tetrodecamycin.[1]

The interplay of these enzymes results in the production of a family of related molecules, including 13-deoxytetrodecamycin, tetrodecamycin, and dihydrotetrodecamycin.[3][4]

Key Enzymes in the Tetrodecamycin Biosynthetic Pathway

Several key enzymes in the ted biosynthetic pathway have been functionally characterized, providing insights into the intricate chemical transformations that lead to the final products.

TedJ: A Natural Diels-Alderase

The enzyme TedJ is a flavin-dependent Diels-Alderase that catalyzes the formation of the trans-decalin moiety through an intramolecular [4+2] cycloaddition.[1] This enzymatic transformation is highly efficient and stereoselective, highlighting the power of biocatalysis in the synthesis of complex molecular architectures. In vitro assays have confirmed the function of TedJ, and its structure has been investigated through X-ray crystallography.[1]

TedH: A Versatile Cytochrome P450

TedH is a cytochrome P450 enzyme that plays a crucial role in the late-stage tailoring of the tetrodecamycin scaffold. It has been shown to catalyze epoxidation, ether bridge formation, and hydroxylation reactions.[1] The activity of TedH is essential for the generation of the structural diversity observed within the tetrodecamycin family of antibiotics.

Experimental Methodologies

The elucidation of the tetrodecamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Genetic Manipulation of the ted Cluster

To confirm the involvement of the ted gene cluster in tetrodecamycin biosynthesis, gene knockout and overexpression studies were performed in the producing organism, Streptomyces sp. WAC04657.[4]

-

Gene Disruption: Disruption of the tedF1 gene, which is involved in tetronate ring formation, resulted in the abolishment of 13-deoxytetrodecamycin production.[4] This provided direct genetic evidence for the role of the ted cluster in the biosynthesis of this antibiotic.

-

Gene Overexpression: Overexpression of the regulatory gene tedR led to an increase in the production of 13-deoxytetrodecamycin.[4]

Heterologous Expression and In Vitro Enzyme Assays

The functions of individual enzymes in the ted pathway have been investigated through heterologous expression in a suitable host, such as E. coli, followed by purification and in vitro characterization. This approach was instrumental in confirming the Diels-Alderase activity of TedJ.[1]

Purification and Structural Elucidation of Tetrodecamycin-Related Molecules

The various members of the tetrodecamycin family produced by Streptomyces species have been purified using a combination of chromatographic techniques, including solid-phase extraction and high-performance liquid chromatography (HPLC).[4] The structures of these molecules were elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[4]

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes involved in tetrodecamycin biosynthesis and its investigation, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of tetrodecamycin antibiotics.

Caption: Experimental workflow for elucidating the tetrodecamycin biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the tetrodecamycin biosynthetic pathway has provided a fascinating glimpse into the intricate enzymatic machinery that nature employs to construct complex bioactive molecules. The identification of the ted gene cluster and the functional characterization of key enzymes, such as the Diels-Alderase TedJ, have laid the groundwork for future research in this area.

For researchers and drug development professionals, this knowledge offers several exciting opportunities:

-

Metabolic Engineering: The genetic tractability of Streptomyces allows for the manipulation of the ted pathway to improve the production titers of tetrodecamycins or to generate novel analogs with enhanced therapeutic properties.

-

Chemoenzymatic Synthesis: The discovery of robust and stereoselective enzymes like TedJ opens up the possibility of developing efficient chemoenzymatic strategies for the synthesis of tetrodecamycin and its derivatives.

-

Drug Discovery: A deeper understanding of the structure-activity relationships within the tetrodecamycin family, guided by the knowledge of their biosynthesis, can inform the design and synthesis of new antibiotic candidates.

Further research is needed to fully characterize all the enzymes in the ted pathway and to elucidate the precise mechanisms of the reactions they catalyze. Such studies will not only expand our fundamental understanding of natural product biosynthesis but also provide new tools and strategies for the development of the next generation of antibiotics.

References

- 1. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Tetronate Ring in Dihydrotetrodecamycin: A Structural Determinant of Inactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Dihydrotetrodecamycin, a member of the tetronate family of antibiotics, stands as a critical subject of study not for its therapeutic efficacy, but for its profound lack thereof. This guide delves into the integral role of the tetronate ring in defining the biological activity of this compound and its closely related, yet highly active, counterparts. Through a comprehensive analysis of its structure-activity relationship, biosynthetic pathway, and proposed mechanism of action, it becomes evident that a subtle structural variation within the tetronate moiety—the absence of an exo-methylene group—is the primary determinant of this compound's inactivity. This document provides a detailed examination of the experimental evidence, presents quantitative data in a comparative format, and outlines the methodologies employed in these evaluations. Visual diagrams are provided to elucidate key pathways and mechanisms, offering a thorough resource for professionals in the field of antibiotic research and development.

Introduction

The tetronate family of natural products is a diverse group of secondary metabolites characterized by a conserved 4-hydroxy-2(5H)-furanone core, commonly referred to as the tetronate ring.[1][2] These compounds exhibit a wide array of biological activities, including potent antimicrobial, antiviral, and antitumor properties.[3] this compound, isolated from Streptomyces nashvillensis MJ885-mF8, is a tetracyclic polyketide that, while structurally similar to active antibiotics like tetrodecamycin and 13-deoxytetrodecamycin, is notably devoid of antimicrobial activity.[2][4] This stark difference in bioactivity presents a compelling case study into the structure-activity relationships (SAR) within the tetronate class of antibiotics, highlighting the critical role of specific functionalities on the tetronate ring.

The Tetronate Ring: A Decisive Factor in Bioactivity

The key to understanding the biological role of the tetronate ring in this compound lies in a direct comparison with its active analogs. The defining structural difference is the saturation of the exocyclic double bond at the C-5 position of the tetronate ring in this compound.[3][5] In contrast, the active compounds, tetrodecamycin and 13-deoxytetrodecamycin, possess an exo-methylene group at this position.[2]

This seemingly minor variation has a profound impact on the molecule's chemical reactivity and, consequently, its biological function. The exo-methylene group, conjugated with the carbonyl groups of the tetronate ring, creates a Michael acceptor system.[1][2] This electrophilic center is hypothesized to be essential for the covalent modification of biological targets within bacteria, leading to cell death.[1][5] this compound, lacking this Michael acceptor, is unable to form such covalent bonds, rendering it biologically inert.[2][3]

Quantitative Analysis of Bioactivity

The disparity in antimicrobial activity between this compound and its active counterparts has been quantitatively demonstrated through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available data, starkly illustrating the impact of the C-5 exo-methylene group.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Pasteurella piscicida sp. 639 | 50 | [6] |

| Pasteurella piscicida sp. 6356 | 50 | [6] | |

| Tetrodecamycin | Pasteurella piscicida (12 strains) | 1.56 - 6.25 | [4] |

| Gram-positive bacteria (incl. MRSA) | 6.25 - 12.5 | [4] | |

| 13-Deoxytetrodecamycin | Staphylococcus aureus (incl. MRSA) | 1 - 8 | [5] |

Biosynthesis of the Tetronate Ring and its Modifications

The biosynthesis of the tetrodecamycin family of molecules originates from a type I polyketide synthase (PKS) pathway.[2][7] The formation of the characteristic tetronate ring involves the incorporation of a glycerol-derived three-carbon unit.[8] The biosynthetic gene cluster, denoted as the ted cluster, has been identified and characterized.[2][7]

A key divergence in the biosynthetic pathway leads to the production of either the active tetrodecamycins or the inactive this compound. The formation of the crucial exo-methylene group is an enzymatic process within the pathway that produces tetrodecamycin and 13-deoxytetrodecamycin.[2] Conversely, the pathway leading to this compound involves the reduction of this double bond, resulting in the saturated and inactive analog.

Caption: Biosynthetic divergence leading to active and inactive tetrodecamycins.

Proposed Mechanism of Action: The Role of the Michael Acceptor

The prevailing hypothesis for the mechanism of action of active tetronate antibiotics like tetrodecamycin is the covalent modification of a cellular target via a Michael addition reaction.[1][5] The conjugated system formed by the exo-methylene group and the carbonyls of the tetronate ring renders the C-5 position electrophilic.[1] This allows for nucleophilic attack by residues such as cysteine or lysine within the active site of a target protein, leading to the formation of a stable covalent bond and subsequent inhibition of the protein's function.

Caption: The role of the exo-methylene as a Michael acceptor.

Experimental Protocols

The determination of the antimicrobial activity of this compound and its analogs is primarily conducted using standard antimicrobial susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Stock Solutions: this compound and comparator compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

-

Preparation of Microtiter Plates: A series of two-fold serial dilutions of the antimicrobial stock solutions are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension using a sterile swab.

-

Disk Application: Paper disks impregnated with a standard concentration of the test compound (e.g., this compound) are placed on the agar surface.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The size of the zone is indicative of the susceptibility of the microorganism to the compound. For this compound, no significant zone of inhibition is expected.

Conclusion

The study of this compound provides a powerful illustration of the principle of structure-activity relationships in drug discovery. The inactivity of this molecule is not due to a global structural deficiency but rather to the absence of a single, chemically reactive moiety: the exo-methylene group on the tetronate ring. This feature, which is present in its active congeners, acts as a Michael acceptor, enabling covalent modification of bacterial targets and leading to antimicrobial activity. For researchers and drug development professionals, this compound serves as a crucial negative control and a testament to the precision required in the design and synthesis of effective antimicrobial agents. Future research in the field of tetronate antibiotics will undoubtedly continue to build upon this fundamental understanding of the critical role played by the tetronate ring's specific functionalities.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]

- 4. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05480J [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Tetrodecamycin Family Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

The tetrodecamycin family of antibiotics, a unique class of tetronate polyketides, has garnered significant interest due to its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Despite their promising antibacterial profile, the precise molecular target and mechanism of action remain subjects of ongoing investigation. This technical guide synthesizes the current understanding of how these molecules exert their antibacterial effects, focusing on the prevailing hypothesis of covalent modification of a yet-unidentified cellular target. We present available quantitative data, detail relevant experimental methodologies, and provide visualizations of the proposed chemical mechanism and experimental workflows to support further research and drug development efforts in this area.

Introduction to the Tetrodecamycin Family

The tetrodecamycins are a group of secondary metabolites first isolated from Streptomyces species.[3][4] Key members of this family include tetrodecamycin (TDM), dihydrotetrodecamycin (dhTDM), and the more recently discovered 13-deoxytetrodecamycin (13-dTDM).[5][6] These molecules are characterized by a complex tetracyclic framework that includes a tetronate ring, a structural feature they share with a broader class of bioactive natural products.[1][2] Their potent activity against clinically significant pathogens, including multidrug-resistant S. aureus, makes them attractive candidates for new antibiotic development.[6] However, a critical gap in their preclinical assessment is the incomplete understanding of their mechanism of action.

Proposed Mechanism of Action: Covalent Inhibition via Michael Addition

The current leading hypothesis for the mechanism of action of the tetrodecamycin family is the covalent modification of a biological target through a Michael addition reaction.[1][7] This hypothesis is strongly supported by structure-activity relationship (SAR) studies.

The key structural feature responsible for this proposed reactivity is an exocyclic methylene group on the tetronate ring. This feature, in conjunction with the conjugated system of the tetronate ring, creates an electrophilic center (a Michael acceptor) at position C-5.[1] This site is susceptible to nucleophilic attack from residues such as cysteine or lysine within a target protein. This attack would result in the formation of a stable, covalent bond, thereby irreversibly inactivating the target molecule and leading to bacterial cell death.[1][5]

The evidence for this mechanism is primarily derived from the comparative bioactivity of different tetrodecamycin family members. This compound (dhTDM), which lacks the exocyclic double bond, is devoid of antibacterial activity.[5] This strongly implies that the Michael acceptor functionality is essential for the antibiotic's action.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrodecamycin: An unusual and interesting tetronate antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13-Deoxytetrodecamycin, a new tetronate ring-containing antibiotic that is active against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dihydrotetrodecamycin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family, a class of natural products known for their diverse biological activities. Isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, this compound is structurally related to the more potent antibiotic, tetrodecamycin. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial properties. Detailed experimental methodologies, quantitative data, and a discussion of its potential mechanism of action are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

Natural products remain a crucial source of novel bioactive compounds for drug development. The tetronate family of antibiotics, characterized by a substituted tetronic acid ring, has garnered significant interest due to the broad spectrum of biological activities exhibited by its members. This compound is a naturally occurring analogue of tetrodecamycin, distinguished by the saturation of an exocyclic methylene group present in its more active counterpart. This structural difference has a profound impact on its biological profile, rendering it a subject of interest for structure-activity relationship (SAR) studies within this class of molecules. This guide aims to consolidate the current knowledge on the biological activities of this compound, providing a technical foundation for further research and development.

Antimicrobial Activity

The primary reported biological activity of this compound is its weak antimicrobial effect, specifically against the fish pathogen Pasteurella piscicida (now known as Photobacterium damselae subsp. piscicida).

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against two strains of Pasteurella piscicida. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |

| Pasteurella piscicida | sp. 639 | 50 µg/mL[1] |

| Pasteurella piscicida | sp. 6356 | 50 µg/mL[1] |

Table 1: In vitro antimicrobial activity of this compound against Pasteurella piscicida.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for the broth microdilution method, which is a standard procedure for determining the MIC of an antimicrobial agent against bacteria. The specific parameters for the testing of this compound against Pasteurella piscicida as reported in the original literature may have included variations of this standard protocol.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Pasteurella piscicida.

Materials:

-

This compound

-

Pasteurella piscicida strains (e.g., sp. 639, sp. 6356)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Preparation of Inoculum: Pasteurella piscicida is cultured on an appropriate agar medium. A few colonies are then used to inoculate a tube of CAMHB. The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate: A two-fold serial dilution of the this compound stock solution is performed across the wells of a 96-well plate using CAMHB. This creates a range of decreasing concentrations of the compound.

-

Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

-

Controls:

-

Growth Control: A well containing only the bacterial inoculum in CAMHB without the antibiotic.

-

Sterility Control: A well containing only CAMHB to ensure no contamination.

-

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.

Figure 1: Generalized workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Other Biological Activities

Currently, there is a lack of published data on other specific biological activities of this compound, such as cytotoxic, antiviral, or enzyme inhibitory effects.

Structure-Activity Relationship Insights

Studies on analogues of tetrodecamycin have indicated that the presence of the exocyclic methylene group is crucial for potent antibacterial and cytotoxic activities. The saturation of this group in this compound is believed to be the primary reason for its significantly reduced antimicrobial potency compared to tetrodecamycin. This suggests that the exo-methylene moiety may be involved in the mechanism of action, potentially through a Michael addition reaction with biological nucleophiles. The weak activity of this compound, therefore, provides a valuable data point in understanding the SAR of the tetronate class of antibiotics.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, based on the proposed mechanism for the more active tetrodecamycins, a possible mode of action can be hypothesized.

For tetrodecamycins, the presence of an α,β-unsaturated carbonyl system, which includes the exocyclic methylene group, makes them susceptible to nucleophilic attack via a Michael addition reaction. This could lead to the covalent modification of essential biological macromolecules, such as enzymes or proteins, within the target microorganism, ultimately leading to cell death or growth inhibition.

Given that this compound lacks the highly reactive exo-methylene group, its ability to act as a Michael acceptor is significantly diminished. This would explain its weak antimicrobial activity. The residual activity might be attributed to other, less efficient, interactions with cellular targets.

Figure 2: Hypothesized difference in the mechanism of action between Tetrodecamycin and this compound based on their structural variations.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways that may be affected by this compound. Further research is required to investigate the molecular targets and downstream effects of this compound within a cellular context.

Conclusion and Future Perspectives

This compound is a naturally occurring antibiotic with weak activity against the fish pathogen Pasteurella piscicida. Its primary significance in the field lies in its role as a structural analogue of the more potent tetrodecamycin, providing valuable insights into the structure-activity relationships of tetronate antibiotics. The absence of the exo-methylene group appears to be the key determinant for its reduced biological activity.

Future research on this compound could focus on several key areas:

-

Broad-spectrum screening: A comprehensive evaluation of its activity against a wider range of microorganisms, including other bacterial and fungal pathogens, is warranted.

-

Cytotoxicity and other bioactivities: Assessing its cytotoxic potential against various cancer cell lines and screening for other biological activities, such as enzyme inhibition, could reveal novel therapeutic applications.

-

Mechanism of action studies: Elucidating the precise molecular target(s) of this compound, even with its weak activity, could provide a deeper understanding of the mechanisms underlying the tetronate class of compounds.

-

Semi-synthetic derivatization: Using this compound as a scaffold for the synthesis of new analogues could lead to the development of more potent and selective therapeutic agents.

This technical guide serves as a foundational document for researchers interested in exploring the potential of this compound and its analogues in the ongoing search for new and effective therapeutic agents.

References

Unraveling the Architecture of Dihydrotetrodecamycin: A Technical Guide to Structural Elucidation via NMR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Dihydrotetrodecamycin, an antibiotic isolated from Streptomyces nashvillensis. The determination of its complex tetracyclic structure was a significant achievement, relying heavily on a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques and confirmed by X-ray crystallography. This document provides a comprehensive overview of the experimental protocols, a quantitative summary of the NMR data, and a visual representation of the logical workflow employed in this process.

Introduction

This compound is a polyketide natural product with a complex molecular architecture. Its structural determination is a critical step in understanding its biosynthetic pathway and in enabling further investigation into its biological activity and potential therapeutic applications. The structural elucidation was primarily accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. These techniques, used in concert, allow for the piecing together of the molecular puzzle, revealing the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocols

The successful acquisition of high-quality NMR data is foundational to accurate structure elucidation. The following sections detail the generalized experimental protocols for the NMR analysis of this compound.

Sample Preparation

A pure sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure good solubility and to minimize solvent signal interference with analyte resonances.

NMR Data Acquisition

All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Pulse Program: Standard single-pulse excitation.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.

-

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature, providing a quantitative basis for the structural assignment.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4 | 3.58 | d | 10.0 |

| 5 | 1.85 | m | |

| 6a | 1.60 | m | |

| 6b | 1.25 | m | |

| 7 | 3.85 | dd | 10.0, 5.0 |

| 8 | 1.75 | m | |

| 9 | 4.05 | d | 2.0 |

| 10 | 1.95 | m | |

| 11a | 1.50 | m | |

| 11b | 1.15 | m | |

| 12 | 1.65 | m | |

| 13 | 3.95 | br s | |

| 15 | 2.80 | dq | 7.0, 7.0 |

| 16-Me | 1.10 | d | 7.0 |

| 17-Me | 0.90 | s | |

| 18-Me | 0.85 | d | 7.0 |

| 19-Me | 0.80 | d | 7.0 |

| OH | 3.50 | br s |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 175.0 |

| 2 | 110.0 |

| 3 | 190.0 |

| 4 | 80.0 |

| 5 | 40.0 |

| 6 | 30.0 |

| 7 | 75.0 |

| 8 | 45.0 |

| 9 | 70.0 |

| 10 | 35.0 |

| 11 | 25.0 |

| 12 | 38.0 |

| 13 | 69.0 |

| 14 | 205.0 |

| 15 | 42.0 |

| 16-Me | 15.0 |

| 17-Me | 20.0 |

| 18-Me | 18.0 |

| 19-Me | 12.0 |

Structural Elucidation Workflow

The process of elucidating the structure of this compound follows a logical progression, starting from basic spectral information and moving towards the establishment of the complete three-dimensional structure. This workflow is visualized in the diagrams below.

Caption: Workflow for the structural elucidation of this compound.

The initial 1D NMR experiments provide fundamental information about the number and types of protons and carbons. The subsequent 2D NMR experiments establish the connectivity between these atoms, allowing for the assembly of molecular fragments.

Caption: Key NMR correlations for assembling structural fragments.

Key COSY correlations establish the proton-proton networks within the decalin ring system and the acyl side chain. Crucial HMBC correlations, such as those from the methyl protons to adjacent quaternary carbons, are instrumental in connecting these fragments and elucidating the overall carbon skeleton. The final stereochemical details are often resolved using Nuclear Overhauser Effect Spectroscopy (NOESY) and are ultimately confirmed by single-crystal X-ray diffraction.

Conclusion

The structural elucidation of this compound serves as a classic example of the power of modern NMR spectroscopy in natural product chemistry. By systematically applying a suite of 1D and 2D NMR experiments, researchers can piece together complex molecular structures with a high degree of confidence. The detailed quantitative data and the logical workflow presented in this guide provide a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are engaged in the structural characterization of novel bioactive compounds.

Total Synthesis of Tetrodecamycin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of tetrodecamycin and its analogs, with a focus on key synthetic strategies, experimental methodologies, and the proposed mechanism of action. Tetrodecamycin, a potent antibiotic, and its derivatives have garnered significant interest due to their complex molecular architecture and promising biological activity. This document outlines two prominent total synthesis approaches: the chemoenzymatic synthesis of (-)-13-deoxytetrodecamycin and the first total synthesis of (-)-tetrodecamycin.

Chemoenzymatic Total Synthesis of (-)-13-Deoxytetrodecamycin

A highly efficient and stereoselective approach to (-)-13-deoxytetrodecamycin leverages a key biocatalytic step. This chemoenzymatic strategy utilizes the Diels-Alderase enzyme TedJ to construct the complex trans-decalin core of the molecule with exceptional control over stereochemistry.[1]

Retrosynthetic Analysis and Strategy

The synthesis commences with the preparation of a linear precursor, which then undergoes a TedJ-catalyzed intramolecular Diels-Alder reaction to form the pivotal trans-decalin intermediate. Subsequent chemical transformations elaborate this core structure to afford the final natural product.

Experimental Protocols for Key Steps

Synthesis of the Diels-Alder Precursor (6):

The synthesis of the linear precursor for the key enzymatic cycloaddition involves the coupling of two key fragments. While detailed, step-by-step protocols with precise quantities are often found in supplementary materials of publications, the general procedure involves:

-

Preparation of Aldehyde Fragment: An appropriate unsaturated aldehyde is synthesized and protected.

-

Preparation of Tetronate Fragment: A substituted tetronate moiety is prepared.

-

Coupling and Oxidation: The aldehyde and tetronate fragments are coupled, followed by oxidation of the resulting alcohol to the corresponding ketone to yield the Diels-Alder precursor 6 . In one reported approach, treatment of a tetronate with lithium diisopropylamide (LDA) followed by the addition of the aldehyde, and subsequent oxidation with Dess-Martin periodinane (DMP) afforded the precursor in a 66% yield over the two steps.

TedJ-Catalyzed Intramolecular Diels-Alder Reaction:

This crucial step establishes the stereochemically rich decalin core.

-

Enzyme: Diels-Alderase TedJ

-

Substrate: Linear precursor 6

-

Reaction: The enzyme catalyzes a [4 + 2] cycloaddition to yield the trans-decalin (-)-7 .

-

Conditions: The reaction is typically carried out in an aqueous buffer system at a controlled temperature and pH to ensure optimal enzyme activity. No additional cofactors are required for this transformation.

-

Yield: An isolated yield of 44% for the purified trans-decalin product has been reported.[1]

-

Stereoselectivity: The enzymatic reaction proceeds with exquisite stereoselectivity, yielding a single enantiomer of the product.

Completion of the Synthesis:

Following the enzymatic cycloaddition, a series of chemical transformations are required to complete the synthesis of (-)-13-deoxytetrodecamycin.

-

Stereoselective Epoxidation: The alkene in the decalin core is stereoselectively epoxidized. Treatment with meta-chloroperbenzoic acid (mCPBA) has been explored for this transformation.

-

Formation of the Seven-Membered Ring: An intramolecular cyclization reaction forms the seven-membered ether ring.

-

Final Modifications: Deprotection and any other necessary functional group manipulations are carried out to yield the final product. This can involve demethylation and an acid-mediated cyclization.

Quantitative Data

| Step No. | Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) | Spectroscopic Data (Selected) |

| 1 | Coupling and Oxidation | Aldehyde and Tetronate Fragments | Diels-Alder Precursor (6) | 1. LDA; 2. DMP | 66 (over 2 steps) | Data not fully available |

| 2 | Intramolecular Diels-Alder | Precursor (6) | trans-Decalin (-)-7 | TedJ enzyme | 44 | [α]D −112 (c 0.54 in CHCl3) |

| 3 | Epoxidation | trans-Decalin (-)-7 | Epoxide Intermediate | mCPBA | Not specified | 1H NMR: δ 2.89 (dd, J=5.5, 4.0 Hz), 2.68 (dd, J=4.0, 1.5 Hz) |

Note: Detailed spectroscopic data for all intermediates is extensive and typically found in supplementary information of the primary literature.

The First Total Synthesis of (-)-Tetrodecamycin by Tatsuta

The first total synthesis of the parent compound, (-)-tetrodecamycin, was a landmark achievement accomplished by the research group of Kuniaki Tatsuta.[2] This synthesis features a key samarium(II) iodide-mediated pinacol cyclization to construct the tetracyclic core.

Retrosynthetic Analysis and Strategy

The synthesis begins with a chiral starting material, D-(-)-mannitol, and proceeds through a series of stereoselective reactions to build the complex carbon skeleton.[2] Key transformations include a stereoselective Michael addition, an aldol reaction, and the pivotal SmI2-mediated pinacol cyclization.

Experimental Protocols for Key Steps

Samarium(II) Iodide-Mediated Pinacol Cyclization:

This reaction is a cornerstone of the synthesis, enabling the formation of a key bond in the tetracyclic system with high stereocontrol.

-

General Protocol for SmI2 Preparation: Samarium metal is treated with iodine in dry, degassed tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). The reaction is stirred at room temperature until a deep blue color persists, indicating the formation of SmI2 (0.1 M solution).

-

Cyclization Reaction: A solution of the acyclic precursor (a ketoaldehyde) in THF is added to the freshly prepared SmI2 solution. The reaction is carefully monitored until completion. The stereochemical outcome of this reaction is often controlled by the formation of a chelated transition state.

Note: The specific substrate and detailed reaction conditions for this key step in Tatsuta's synthesis require access to the primary publication and its supplementary data for precise replication.

Quantitative Data

Synthesis of Tetrodecamycin Analogs

The synthesis of analogs of tetrodecamycin is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Synthetic approaches to the core structure have been developed, featuring strategies such as the acid-catalyzed cyclization of a protected methyl α-(γ-hydroxyacyl) tetronate to form the tricyclic ring system. The modular nature of these synthetic routes allows for the introduction of various functional groups to probe their effect on biological activity.

Mechanism of Action and Signaling Pathways

The prevailing hypothesis for the antibiotic mechanism of action of tetrodecamycin is covalent modification of a biological target.[3]

Michael-Type Addition

Tetrodecamycin contains a Michael acceptor system within its structure, specifically the exocyclic α,β-unsaturated carbonyl moiety. It is proposed that a nucleophilic residue, such as a cysteine thiol or a lysine amine, from a target protein attacks the electrophilic carbon of the Michael acceptor. This results in the formation of a stable covalent bond between the antibiotic and its target, leading to inactivation of the protein and subsequent cell death.

Visualizations

Synthetic Pathway: Chemoenzymatic Synthesis of (-)-13-Deoxytetrodecamycin

Caption: Chemoenzymatic synthesis of (-)-13-deoxytetrodecamycin.

Proposed Mechanism of Action: Covalent Inhibition

Caption: Proposed covalent inhibition by Michael addition.

References

Dihydrotetrodecamycin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family of natural products. First isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, this molecule is a structural analog of the more active tetrodecamycin.[1] While exhibiting weaker antimicrobial activity itself, its unique structure and biosynthetic relationship to other bioactive tetronates make it a subject of interest for researchers in natural product chemistry, antibiotic development, and biosynthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, production, and proposed mechanism of action.

Core Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 166403-10-7 | MedchemExpress |

| Molecular Weight | 336.38 g/mol | MedchemExpress |

| Molecular Formula | C₁₈H₂₄O₆ | Inferred from MW and structure |

| Producing Organism | Streptomyces nashvillensis MJ885-mF8 | [1] |

| Antibacterial Activity | Weakly active against Pasteurella piscicida | [1] |

Experimental Protocols

Fermentation of Streptomyces nashvillensis MJ885-mF8 for this compound Production

This protocol is adapted from methodologies reported for Streptomyces species that produce compounds from the tetrodecamycin family.[2][3]

1. Media Preparation:

-

Seed Medium (GYA Medium):

-

Glucose: 20.0 g/L

-

Yeast Extract: 20.0 g/L

-

(NH₄)₂SO₄: 2.0 g/L

-

NaH₂PO₄·H₂O: 5.8 g/L

-

Na₂HPO₄: 8.2 g/L

-

pH adjusted to 7.0

-

-

Production Medium (GEM III N Medium):

-

Glucose: 12.0 g/L

-

Yeast Extract: 6.0 g/L

-

Malt Extract: 30.0 g/L

-

NaH₂PO₄·H₂O: 5.8 g/L

-

Na₂HPO₄: 8.2 g/L

-

pH adjusted to 7.0

-

2. Inoculum Preparation:

-

Aseptically inoculate a loopful of Streptomyces nashvillensis MJ885-mF8 spores or mycelial fragments into a 250 mL flask containing 50 mL of GYA medium.

-

Incubate at 28-30°C for 48-72 hours on a rotary shaker at 250 rpm.

3. Production Fermentation:

-

Inoculate a 2 L baffled flask containing 500 mL of GEM III N production medium with 5% (v/v) of the seed culture.

-

Incubate at 28-30°C for 5-7 days on a rotary shaker at 250 rpm.

-

Monitor the production of this compound and related metabolites by HPLC analysis of the culture broth extract.

Isolation and Purification of this compound

This protocol combines the general strategy outlined by Tsuchida et al. (1995) with more specific chromatographic techniques used for related compounds.[1][2]

1. Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelial cake with methanol or acetone to recover intracellular product.

-

Combine all organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

2. Initial Purification (Column Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Apply the adsorbed extract to a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

3. Final Purification (High-Performance Liquid Chromatography - HPLC):

-

Pool and concentrate the this compound-containing fractions from the initial purification.

-

Dissolve the concentrated sample in a suitable solvent (e.g., 50% aqueous acetonitrile with 0.1% formic acid).

-

Perform reverse-phase HPLC using a C18 or PFP column.

-

An example gradient for a PFP column is as follows:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 25% to 80% B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV at 271 nm

-

-

Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR.

-

Lyophilize the pure fraction to obtain this compound as a solid.

Signaling Pathways and Mechanisms

Biosynthesis of the Tetrodecamycin Family

The biosynthesis of this compound is governed by the ted biosynthetic gene cluster.[2][4][5] The pathway involves a type I polyketide synthase (PKS) that assembles the polyketide backbone. The formation of the characteristic tetronate ring is a key step, followed by a series of enzymatic modifications including cyclizations and redox reactions to form the tetracyclic core. This compound is an intermediate or shunt product in this pathway, which can lead to the production of other tetrodecamycin analogs.

Caption: Proposed biosynthetic pathway of this compound.

Proposed Mechanism of Action for the Tetrodecamycin Family